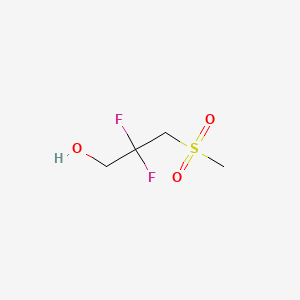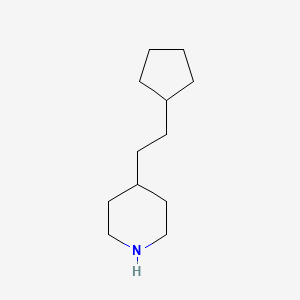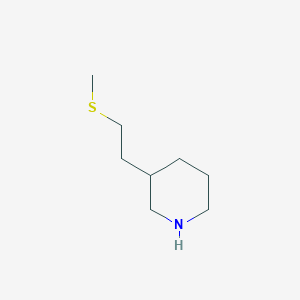
4-(2,3-dihydro-1H-inden-5-yl)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dihydro-1H-inden-5-yl)butanal is an organic compound with the molecular formula C13H16O It features a butanal group attached to a 2,3-dihydro-1H-inden-5-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-inden-5-yl)butanal typically involves the reaction of 2,3-dihydro-1H-indene with butanal under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-Dihydro-1H-inden-5-yl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The indene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: 4-(2,3-Dihydro-1H-inden-5-yl)butanoic acid.
Reduction: 4-(2,3-Dihydro-1H-inden-5-yl)butanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(2,3-Dihydro-1H-inden-5-yl)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-indene: Shares the indene moiety but lacks the butanal group.
4-(2,3-Dihydro-1H-inden-5-yl)butanoic acid: An oxidized form of the compound.
4-(2,3-Dihydro-1H-inden-5-yl)butanol: A reduced form of the compound.
Uniqueness
4-(2,3-Dihydro-1H-inden-5-yl)butanal is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C13H16O |
|---|---|
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
4-(2,3-dihydro-1H-inden-5-yl)butanal |
InChI |
InChI=1S/C13H16O/c14-9-2-1-4-11-7-8-12-5-3-6-13(12)10-11/h7-10H,1-6H2 |
Clave InChI |
CKGWMEULVYSIDM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C=C(C=C2)CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









